molecular formula C9H9ClO B8693169 2-(2-Chlorophenyl)propanal

2-(2-Chlorophenyl)propanal

Cat. No. B8693169
M. Wt: 168.62 g/mol
InChI Key: VROMJSDIQMATBP-UHFFFAOYSA-N
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Patent
US05973156

Procedure details

To a solution of 2-(2-chlorophenyl)-1-methoxypropene (712 mg, 3.9 mmol) in ether (8 ml) at 0° C. was added perchloric acid (70%, 3 ml). After stirring for 1 h the solution was diluted with ether (8 ml) and washed with water (2×20 ml). The organic phase was separated, dried (Na2SO4) and evaporated. The crude 2-(2-chlorophenyl)propanal was isolated as a colourless oil and used without further purification.
Name
2-(2-chlorophenyl)-1-methoxypropene
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([CH3:12])=[CH:9][O:10]C.Cl(O)(=O)(=O)=O>CCOCC>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:12])[CH:9]=[O:10]

Inputs

Step One
Name
2-(2-chlorophenyl)-1-methoxypropene
Quantity
712 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(=COC)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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